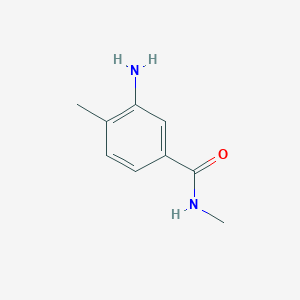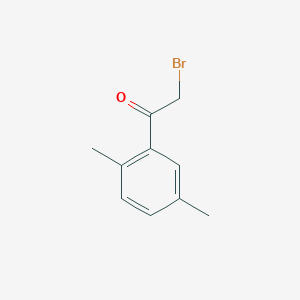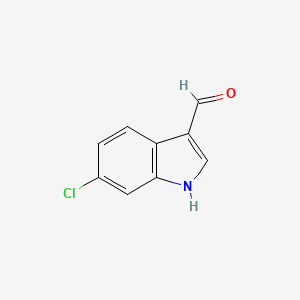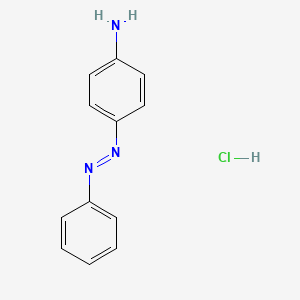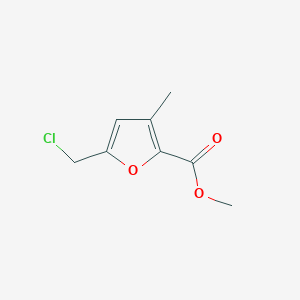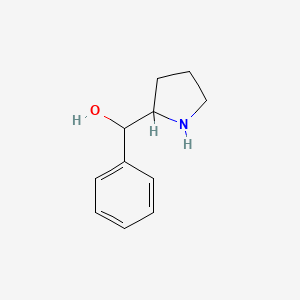
苯基(吡咯烷-2-基)甲醇
概述
描述
Phenyl(pyrrolidin-2-yl)methanol is a chemical compound characterized by the presence of a phenyl group attached to a pyrrolidine ring, which is further connected to a methanol moiety
科学研究应用
Phenyl(pyrrolidin-2-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
作用机制
Target of Action
Phenyl(pyrrolidin-2-yl)methanol is a complex compound that involves two significant components: the pyrrolidine ring and the phenyl group . The pyrrolidine ring is a nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The phenyl group is a functional group or aromatic ring derived directly from benzene .
Mode of Action
The pyrrolidine ring’s stereogenicity is one of its most significant features, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity and stability of many compounds .
生化分析
Biochemical Properties
Phenyl(pyrrolidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
Phenyl(pyrrolidin-2-yl)methanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
The molecular mechanism of action of phenyl(pyrrolidin-2-yl)methanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, it can interact with transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl(pyrrolidin-2-yl)methanol can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to phenyl(pyrrolidin-2-yl)methanol can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent. Additionally, its stability in various conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of phenyl(pyrrolidin-2-yl)methanol vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Phenyl(pyrrolidin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. Additionally, its interactions with cofactors can further influence its metabolic effects.
Transport and Distribution
The transport and distribution of phenyl(pyrrolidin-2-yl)methanol within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect its accumulation and efficacy, as well as its potential side effects.
Subcellular Localization
Phenyl(pyrrolidin-2-yl)methanol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria can affect mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can influence gene expression and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(pyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with benzaldehyde under specific conditions. One common method is the reductive amination of pyrrolidine with benzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of phenyl(pyrrolidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: Phenyl(pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenyl(pyrrolidin-2-yl)ketone.
Reduction: Formation of phenyl(pyrrolidin-2-yl)amine.
Substitution: Formation of nitro or halogenated derivatives of phenyl(pyrrolidin-2-yl)methanol.
相似化合物的比较
Phenyl(pyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:
Phenyl(pyrrolidin-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
Phenyl(pyrrolidin-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
Phenyl(pyrrolidin-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: Phenyl(pyrrolidin-2-yl)methanol is unique due to its specific combination of a phenyl group, pyrrolidine ring, and hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113864-94-1 | |
| Record name | phenyl(pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol contribute to the enantioselective alkynylation of cyclic imines?
A1: (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol acts as a chiral ligand in conjunction with dimethylzinc (Me2Zn) to facilitate the enantioselective addition of terminal alkynes to cyclic imines []. The ligand's specific structure and chiral environment create a catalytic complex that favors the formation of one enantiomer of the propargylic sulfamidate product over the other. This results in high enantioselectivities (up to 97% ee) observed in the reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







